5-Cyclobutylpyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
63676-30-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-cyclobutyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) |
InChI Key |
AHVJFFOMQUCNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclobutylpyrimidine 2,4 1h,3h Dione and Its Analogues
Retrosynthetic Analysis of the 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Core
A retrosynthetic approach to this compound, also known as 5-cyclobutyluracil, suggests several primary disconnection points. The core pyrimidine (B1678525) ring can be conceptually disassembled into simpler acyclic precursors. One common strategy involves disconnecting the C-N bonds, leading back to a urea (B33335) or a related N-C-N fragment and a three-carbon component that already contains the cyclobutyl group. This approach is foundational to many cyclization-based syntheses.
Classical Multi-Step Synthesis Approaches
Traditional methods for synthesizing this compound and its analogues often involve a sequence of well-established organic reactions. These multi-step approaches provide reliable, albeit sometimes lengthy, pathways to the target compounds.
Condensation Reactions involving Uracil (B121893) Derivatives
Condensation reactions are a cornerstone of classical synthesis in this area, particularly for modifying the pyrimidine core. For instance, the synthesis of 5-amino derivatives of uracil can be achieved through the condensation of 5-bromouracil (B15302) with various amines. nih.gov These reactions are often carried out at reflux in the presence of the aminating agent, with yields ranging from 75-100%. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times. nih.gov
Similarly, the condensation of diethyl malonate with urea derivatives is a classic method for forming the pyrimidine ring itself, which can then be further functionalized. acs.org Inspired by this, researchers have explored using precursors where one of the ester groups of diethyl malonate is replaced by another functional group, such as a sulfone, to directly synthesize 5-substituted uracils. acs.orgacs.org
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring through cyclization is a fundamental strategy. This typically involves the reaction of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-bifunctional three-carbon component. bu.edu.eg This approach is one of the most widely used methods for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg
Recent advances have focused on catalyzed cyclization reactions. For example, copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines has proven to be a powerful tool for constructing pyrimidine rings. mdpi.com Zirconium-mediated synthesis has also been employed for the creation of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of the cyclization process.
Strategic Incorporation of the Cyclobutyl Substituent
The introduction of the cyclobutyl group at the 5-position of the pyrimidine ring is a critical step. One common strategy is the nucleophilic substitution of a halogenated uracil, such as 5-bromouracil, with a cyclobutyl-containing nucleophile. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used to attach a cyclobutylzinc reagent to a 5-halouracil derivative. conicet.gov.ar
Another approach involves building the pyrimidine ring from precursors that already contain the cyclobutyl moiety. For example, a cyclobutyl-substituted β-ketoester can be condensed with urea or a related compound to form the desired this compound. This method ensures the correct placement of the cyclobutyl group from the outset.
Advanced Synthetic Protocols
In recent years, there has been a shift towards developing more efficient and streamlined synthetic methods. These advanced protocols often aim to reduce the number of steps, improve yields, and minimize waste.
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules, including 5-substituted pyrimidinediones. orientjchem.org These reactions involve combining three or more starting materials in a single reaction vessel to form the final product, which proceeds through a cascade of consecutive reactions without the need for isolating intermediates. orientjchem.org
The Biginelli reaction is a classic example of a multi-component reaction used to synthesize dihydropyrimidinones, which can be precursors to the desired uracil derivatives. orientjchem.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. orientjchem.org Modern variations of this reaction utilize different catalysts and solvent-free conditions to improve efficiency and environmental friendliness. orientjchem.org Researchers have also successfully combined the Biginelli reaction with other methodologies, such as click chemistry, in a one-pot fashion to create more complex, hybrid molecules. nih.gov Three-component syntheses have also been developed for various fused pyrimidine systems, showcasing the versatility of this approach. nih.govmdpi.com
The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives, including the 5-cyclobutyl variant, is a significant area of research due to their potential applications in medicinal chemistry. jocpr.com Advanced synthetic strategies have been developed to improve efficiency, yield, and environmental friendliness. These methods include catalyst-mediated reactions, solid-phase techniques, and green chemistry approaches.
2 Catalyst-Mediated Synthesis (e.g., Palladium-catalyzed carbonylation)
Palladium-catalyzed reactions are powerful tools in organic synthesis, allowing for the direct incorporation of a carbonyl group (C=O) from carbon monoxide into a molecule. mdpi.com This methodology has been successfully applied to the synthesis of uracil derivatives (the parent structure of pyrimidine-2,4(1H,3H)-diones). mdpi.com
A notable example is a four-component reaction utilizing a palladium catalyst to synthesize a novel uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com The proposed mechanism involves several key steps:
Palladium-catalyzed carbonylation of an α-chloroketone, which forms a β-ketoacylpalladium intermediate. mdpi.com
Simultaneously, an aliphatic isocyanate and a primary aromatic amine react to form a non-symmetrical urea derivative in situ. mdpi.com
A chemoselective acylation of the urea intermediate occurs. mdpi.com
The final pyrimidine-dione ring is formed through a subsequent intramolecular nucleophilic attack and condensation. mdpi.com
This multicomponent approach demonstrates the efficiency of palladium catalysis in constructing complex heterocyclic scaffolds from simple precursors in a single operation. mdpi.com While this specific example does not produce the 5-cyclobutyl derivative, the underlying principles can be adapted for the synthesis of various analogues by modifying the starting materials. Another related palladium-catalyzed method is the α-arylation of cyclic β-dicarbonyl compounds, which has been used to synthesize 5-aryl barbiturates, showcasing the versatility of palladium catalysts in modifying the 5-position of pyrimidine-like rings. nih.govsemanticscholar.org
Table 1: Example of a Palladium-Catalyzed Four-Component Synthesis of a Uracil Derivative mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Yield |
|---|
3 Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a streamlined approach for creating libraries of compounds by anchoring a starting material to a polymer resin and performing subsequent reactions. This technique simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.
An efficient solid-phase method has been developed for the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which are structurally related analogues. researchgate.net The key steps of this process are:
Immobilization: A pyrimidine precursor is attached to a solid support, such as a Merrifield resin.
Reaction: The support-bound pyrimidine is reacted with various isocyanates. This reaction forms a carbamate (B1207046) intermediate. researchgate.net
Cyclization: A base-catalyzed intramolecular ring closure is initiated, leading to the formation of the polymer-bound pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net
Cleavage: The final product is cleaved from the resin, often using an acid like trifluoroacetic acid, to yield the desired compound in a purified form. researchgate.net
This methodology is advantageous for generating a diverse range of substituted pyrimidine-dione analogues by simply varying the isocyanate component used in the second step.
Table 2: General Steps in Solid-Phase Synthesis of Pyrimidine-Dione Analogues researchgate.netresearchgate.net
| Step | Description | Purpose |
|---|---|---|
| 1. Immobilization | The initial pyrimidine-based reactant is chemically linked to a solid polymer resin. | Anchors the synthesis to a solid support, facilitating easy purification. |
| 2. Intermediate Formation | The resin-bound reactant is treated with a solution of an isocyanate, forming a carbamate intermediate. | Introduces a key structural component for the second heterocyclic ring. |
| 3. Intramolecular Cyclization | A base is added to catalyze the ring closure, forming the final pyrimidine-dione structure. | Forms the desired heterocyclic scaffold while still attached to the resin. |
| 4. Cleavage | The final product is detached from the solid support using a cleavage reagent (e.g., acid). | Releases the purified final compound into solution. |
4 Green Chemistry Approaches in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Several green strategies have been applied to the synthesis of pyrimidine derivatives, offering benefits such as higher yields, shorter reaction times, and reduced environmental impact. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs) in Water: MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com Performing these reactions in water as a solvent is a key green approach. mdpi.com For instance, pyrano[2,3-d]pyrimidine dione (B5365651) derivatives have been synthesized via a one-pot, three-component reaction of barbituric acid, an aldehyde, and malononitrile (B47326) in water, which is an environmentally benign solvent. nih.govnih.gov
Solvent-Free and Mechanical Methods: Solventless approaches further enhance the green credentials of a synthesis. "Grindstone chemistry," a mechanical method involving grinding reactants together, has been used to produce dihydropyrimidinones in high yields under mild, solvent-free conditions. researchgate.net This technique, often catalyzed by simple salts, avoids the use of volatile and often toxic organic solvents. researchgate.net Ball milling is another mechanical method that increases the surface area of reactants, allowing for efficient solvent-free reactions. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation is a popular green technique that can dramatically reduce reaction times compared to conventional heating. nih.gov The synthesis of 1,3-disubstituted pyrimidine-2,4-diones has been achieved through microwave-assisted Chapman rearrangement, providing a more environmentally benign alternative to traditional methods. jocpr.com
Table 3: Comparison of Green Synthesis Approaches for Pyrimidine-Dione Analogues
| Approach | Key Principle | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Combining three or more reactants in a single pot. | Often performed in water or ethanol (B145695); may use a catalyst like thiamine (B1217682) hydrochloride or nano-ZnO. | High atom economy, operational simplicity, reduced waste. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation for rapid heating. | Can be performed with or without solvent. | Drastically reduced reaction times, often higher yields. | jocpr.comnih.gov |
| Grindstone/Ball Milling | Mechanical grinding of solid reactants. | Solvent-free, often with a solid catalyst. | Eco-friendly (no solvent), mild conditions, high efficiency. | rasayanjournal.co.inresearchgate.net |
| Ultrasonic Synthesis | Using ultrasound irradiation to promote the reaction. | Typically in a green solvent like ethanol with a catalyst. | Environmentally friendly, high yields, shorter reaction times. | rasayanjournal.co.in |
Chemical Transformations and Derivatization of the 5 Cyclobutylpyrimidine 2,4 1h,3h Dione Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in uracil (B121893) derivatives is inherently electron-deficient, which dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactions: Electrophilic substitution on the uracil ring typically occurs at the C5 position. However, since this position is already occupied by the cyclobutyl group in the target molecule, electrophilic reactions are more likely to proceed as addition reactions across the C5-C6 double bond. For instance, halogenation of uracil with chlorine in an aqueous medium can lead to the formation of 5,6-adducts. The reaction involves electrophilic addition where a partially positively charged halogen atom attacks the C5 position, which has a higher partial negative charge compared to the C6 atom. nih.gov This process can result in the formation of dihalo or halohydrin derivatives, which can serve as intermediates for further synthesis.
Nucleophilic Substitution: Direct nucleophilic substitution on the pyrimidine ring is challenging but can occur under specific conditions, often at the C4 and C6 positions, which are activated by the adjacent electron-withdrawing carbonyl and amide groups. wikipedia.org Nucleophilic aromatic substitution (SNAr) reactions on pyrimidine systems are common, particularly when a good leaving group is present at these positions. nih.gov While 5-cyclobutyluracil lacks an inherent leaving group, derivatives such as 4-chloropyrimidines could be synthesized to facilitate nucleophilic displacement. Many SNAr reactions are now understood to proceed through concerted mechanisms rather than the classical two-step addition-elimination pathway, especially for heterocyclic systems. nih.govnih.gov
Functional Group Interconversions of the Cyclobutyl Moiety
The cyclobutyl group offers a non-aromatic, saturated site for derivatization, distinct from the pyrimidine core. Recent advances in C-H functionalization and ring functionalization provide pathways to modify this moiety.
Palladium-catalyzed C(sp³)–H arylation reactions have been successfully applied to aliphatic ketones, including those with cyclobutane (B1203170) rings. researchgate.net This suggests that direct, site-selective functionalization of the C-H bonds on the cyclobutyl ring of 5-cyclobutyluracil could be achievable, allowing for the introduction of aryl, alkyl, or other functional groups. Furthermore, strategies involving a sequential C-H/C-C functionalization can lead to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov Such methods could be adapted to introduce functionality at the γ-position of the cyclobutyl ring relative to its point of attachment to the pyrimidine core. These transformations provide access to a range of 1,3-difunctionalized cyclobutane derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov
N-Alkylation and N-Acylation Reactions
The N1 and N3 positions of the pyrimidine-2,4(1H,3H)-dione ring are nucleophilic and can be readily targeted for alkylation and acylation. The regioselectivity of these reactions is a critical aspect, often influenced by reaction conditions.
N-Alkylation: The alkylation of 5-substituted uracils can yield N1-alkyl, N3-alkyl, or N1,N3-dialkyl derivatives. nih.gov The choice of base, solvent, and alkylating agent plays a crucial role in determining the product distribution. For related heterocyclic systems like indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity. beilstein-journals.org In contrast, different conditions, such as using cesium carbonate in DMF, can favor the other regioisomer. beilstein-journals.org Computational studies on similar heterocyclic systems have shown that the relative nucleophilicity of the different nitrogen atoms can predict the outcome of N-alkylation reactions. mdpi.com A general and efficient method for the synthesis of N-alkylated derivatives of the related compound 5-fluorouracil (B62378) has been described, highlighting the broad applicability of these reactions. nih.gov
N-Acylation: Similar to alkylation, acylation can occur at the N1 and N3 positions. Regioselective N-acylation can sometimes be achieved through an equilibration process that favors the thermodynamically more stable N-1 substituted product. beilstein-journals.org N,N'-diacylated derivatives of related heterocyclic thiones have been synthesized and evaluated for biological activity, demonstrating the utility of this functionalization strategy.
Table 1: Representative Conditions for N-Alkylation of Uracil Scaffolds
| Substrate Analogue | Reagents | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| 5-Fluorouracil | Alkyl Halide | General Method | N-Alkyl Derivatives | nih.gov |
| 1H-Indazole | Alkyl Bromide, NaH | THF | N1-Alkyl (High Regioselectivity) | beilstein-journals.org |
| 1H-Indazole | Alkyl Halide, Cs₂CO₃ | DMF | N1/N2 Mixture (N1 Preferred) | beilstein-journals.org |
| N-Benzoyl 5-(Aminomethyl)tetrazole | Benzyl Bromide, K₂CO₃ | - | N1 and N2 Regioisomers | mdpi.com |
Oxidation and Reduction Chemistry of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione
Oxidation: The pyrimidine-dione scaffold can be involved in oxidative processes. Certain derivatives of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione have been shown to elevate intracellular reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells. rsc.org This suggests that the this compound core could potentially be modified to act as a pro-oxidant agent under specific biological conditions.
Reduction: The C5-C6 double bond of the uracil ring is susceptible to catalytic hydrogenation. The reduction of 5-fluorouracil, for example, can lead to the corresponding 5,6-dihydrouracil derivative. nih.gov This transformation saturates the pyrimidine ring, altering its geometry from planar to a puckered conformation and providing a scaffold with different stereochemical and pharmacological properties.
Formation of Fused Heterocyclic Systems involving the Pyrimidine-Dione Core
The pyrimidine-dione ring is a valuable building block for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the ring's nitrogen atoms, carbonyl groups, or the C5-C6 double bond in cyclization or cycloaddition reactions.
One-pot, multi-component reactions are efficient strategies for constructing complex heterocyclic frameworks. For example, fused thiazine-dicarboxylates and thiazole-pyrimidines can be synthesized through the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one derivatives. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine-6(7H)-thiones can be prepared via a three-component condensation reaction. nih.gov These methodologies could be adapted to derivatives of 5-cyclobutyluracil, where functional groups are first introduced onto the pyrimidine ring to enable subsequent cyclization reactions, leading to novel fused systems such as thiazolo[4,5-d]pyrimidines. researchgate.net
Stereo- and Regioselective Synthetic Control for this compound Derivatives
Achieving control over the regioselectivity and stereoselectivity of reactions is paramount for synthesizing specific, well-defined derivatives of this compound.
Regioselectivity: This refers to the preference of a reaction to occur at one position over another. wikipedia.org As discussed in section 3.3, N-alkylation of the uracil ring is a key example where regiocontrol is critical to selectively obtain N1 or N3 isomers. beilstein-journals.org The development of highly regioselective methods, such as those for synthesizing substituted oxazoles or pyrimidine-thiones, provides a framework for controlling the site of functionalization on the pyrimidine core. rsc.orgrsc.org
Stereoselectivity: This is crucial when new chiral centers are created. The functionalization of the cyclobutyl moiety or the reduction of the pyrimidine C5-C6 double bond can generate stereocenters. The development of stereoselective synthetic protocols is vital, as the biological activity of molecules often depends on their specific configuration. doi.org For example, visible-light-enabled [4+2] cycloadditions have been used for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives starting from N-cyclobutyl anilines, demonstrating that the cyclobutyl group can be a component in stereocontrolled reactions. nih.gov The stereoselective synthesis of aminotriol derivatives and other complex molecules highlights the advanced strategies available to control stereochemical outcomes. researchgate.net
Theoretical and Computational Studies on 5 Cyclobutylpyrimidine 2,4 1h,3h Dione
Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules. For pyrimidine (B1678525) derivatives, DFT has been successfully employed to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.net
In the case of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, DFT calculations would likely be initiated with a geometry optimization to find the lowest energy conformation. The presence of the cyclobutyl group, with its puckered ring structure, introduces conformational flexibility that would be a key aspect of this analysis. The electronic properties of the pyrimidine ring are influenced by the electron-donating or withdrawing nature of its substituents. The cyclobutyl group is generally considered to be a weakly electron-donating alkyl group. This would be expected to slightly increase the electron density in the pyrimidine ring compared to unsubstituted uracil (B121893).
Table 1: Representative Calculated Electronic Properties for Uracil Analogs (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Uracil | -6.5 | -0.5 | 6.0 |
| 5-Fluorouracil (B62378) | -6.7 | -0.8 | 5.9 |
Note: The values in this table are illustrative and based on typical DFT calculation results for uracil and its simple derivatives. The actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting the binding affinity and interaction of a ligand with a biological target, such as an enzyme or receptor. For pyrimidine derivatives, which are known to interact with a variety of enzymes, these methods can provide valuable insights into their mechanism of action. nih.govnih.gov
A molecular docking study of this compound would involve placing the molecule into the active site of a target protein in various orientations and conformations to identify the most stable binding mode. The scoring functions used in docking algorithms would then estimate the binding affinity. The pyrimidine ring can act as a scaffold for hydrogen bonding interactions, with the carbonyl groups and N-H protons participating in donor-acceptor pairs with amino acid residues in the active site. The cyclobutyl group, being hydrophobic, would likely engage in van der Waals or hydrophobic interactions with nonpolar residues. nih.gov
Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. rsc.org These simulations can reveal key information about the stability of the binding pose, the specific intermolecular interactions that are maintained throughout the simulation, and the conformational changes that may occur upon ligand binding.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can provide valuable predictions of spectroscopic properties, which can aid in the characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment.
For this compound, the expected ¹H and ¹³C NMR chemical shifts can be estimated based on data from analogous 5-alkyl-substituted uracils and computational prediction methods. mdpi.com The protons on the pyrimidine ring and the cyclobutyl group will have characteristic chemical shifts. The N-H protons would appear as broad singlets, typically in the downfield region. The C6-H proton of the pyrimidine ring would also be in a predictable region. The protons of the cyclobutyl ring would likely show complex splitting patterns due to their diastereotopic nature.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N1-H | 10.5 - 11.5 |
| N3-H | 11.0 - 12.0 |
| C6-H | 7.5 - 8.0 |
| Cyclobutyl-CH | 2.5 - 3.5 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 150 - 155 |
| C4 | 163 - 168 |
| C5 | 110 - 115 |
| C6 | 140 - 145 |
| Cyclobutyl-CH | 30 - 35 |
Note: These are estimated ranges and the actual chemical shifts can be influenced by solvent and other experimental conditions.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemical methods. These calculations can help in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching, and C-H stretching and bending vibrations of the pyrimidine and cyclobutyl groups. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of a molecule can have a significant impact on its biological activity and physical properties. For this compound, the primary source of conformational isomerism is the puckering of the cyclobutyl ring and its rotation relative to the pyrimidine ring.
A conformational analysis would involve mapping the potential energy surface (PES) of the molecule as a function of key dihedral angles. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By identifying the minima on the PES, the most stable conformations of the molecule can be determined. The energy barriers between these conformations, which correspond to saddle points on the PES, can also be calculated to understand the dynamics of conformational change. For the cyclobutyl group, there are typically two stable puckered conformations that can interconvert. The attachment of the bulky pyrimidine ring may favor one conformation over the other.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov This analysis is based on partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules.
For this compound, a Hirshfeld surface analysis would provide a detailed picture of the non-covalent interactions that govern its crystal packing. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This allows for the immediate visualization of important interactions like hydrogen bonds.
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Uracil Derivatives (Illustrative)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| O···H/H···O | 20 - 30 |
| N···H/H···N | 10 - 15 |
| C···H/H···C | 5 - 10 |
Note: This table provides a typical distribution of intermolecular contacts for pyrimidine derivatives and the actual values for this compound would depend on its specific crystal structure.
Molecular Level Investigations of 5 Cyclobutylpyrimidine 2,4 1h,3h Dione S Biological Interactions and Mechanisms
Role as a Privileged Scaffold in Bioactive Molecules
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel bioactive compounds. The pyrimidine-2,4(1H,3H)-dione core, a fundamental component of the nucleobase uracil (B121893), is a classic example of such a scaffold. Its inherent ability to form hydrogen bonds and engage in other non-covalent interactions allows for its recognition by a multitude of enzymes and receptors.
The introduction of a cyclobutyl group at the 5-position of the uracil ring imparts specific and advantageous properties to the scaffold. The cyclobutyl moiety is a lipophilic, sp³-rich substituent that can enhance binding to hydrophobic pockets within target proteins. This can lead to improved potency and selectivity. Furthermore, the rigid and three-dimensional nature of the cyclobutyl group can influence the conformational preferences of the entire molecule, pre-organizing it for optimal interaction with a biological target.
Derivatives of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione have been explored for a range of therapeutic and agricultural applications, highlighting the versatility of this privileged scaffold. The strategic modification of other positions on the pyrimidine (B1678525) ring, in combination with the 5-cyclobutyl group, allows for the fine-tuning of biological activity and pharmacokinetic properties.
Enzyme Inhibition Mechanisms
The primary mechanism through which this compound and its analogs exert their biological effects is through the inhibition of specific enzymes. The uracil core can act as a mimic of the natural substrate, while the 5-cyclobutyl group contributes to the binding affinity and specificity.
Inhibition of DNA and RNA Biosynthesis Enzymes (e.g., Thymidine (B127349) Phosphorylase, Thymidylate Synthase, Dihydrofolate Reductase)
Enzymes involved in the biosynthesis of nucleic acids are critical targets for anticancer and antimicrobial agents. The structural similarity of this compound to the natural nucleobase thymine (B56734) (5-methyluracil) makes it a potential inhibitor of enzymes that process thymidine and its precursors.
Thymidine Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Inhibitors of TP are of interest for their potential to modulate the metabolism of pyrimidine nucleoside analogs used in chemotherapy. While specific inhibitory data for 5-cyclobutyluracil against TP is not extensively detailed in the available literature, the general principle of 5-substituted uracils acting as TP inhibitors suggests that the cyclobutyl group could influence binding to the enzyme's active site.
Thymidylate Synthase (TS): TS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. Many 5-substituted dUMP analogs are known inhibitors of TS. It is plausible that a derivative of 5-cyclobutyluracil, when converted to its corresponding deoxynucleotide, could act as an inhibitor of TS. The bulky cyclobutyl group would likely play a significant role in the interaction with the enzyme's active site.
Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the thymidylate cycle, responsible for regenerating tetrahydrofolate, a cofactor required by TS. While classical DHFR inhibitors are typically analogs of folic acid, some non-classical inhibitors possess different structural motifs. Although there is no direct evidence in the reviewed literature of this compound being a potent DHFR inhibitor, the broad screening of pyrimidine derivatives against this enzyme is a common strategy in drug discovery.
Inhibition of Viral Enzymes (e.g., HIV Reverse Transcriptase, HIV Integrase)
The development of antiviral agents is a critical area of medicinal chemistry, and pyrimidine derivatives have historically played a significant role.
HIV Reverse Transcriptase (RT): This enzyme is essential for the replication of the human immunodeficiency virus (HIV) as it transcribes the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of anti-HIV drugs that bind to an allosteric site on the enzyme. Various pyrimidine-2,4-dione derivatives have been investigated as NNRTIs. While specific studies on 5-cyclobutyluracil as an HIV RT inhibitor are not prominent in the available literature, the exploration of diverse substituents at the C5 position of the uracil ring is a common strategy in the design of novel NNRTIs.
HIV Integrase (IN): HIV integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibitors of this enzyme are an important class of antiretroviral drugs. Certain heterocyclic compounds, including those with a pyrimidine-2,4-dione scaffold, have been explored as potential HIV IN inhibitors. The specific contribution of a 5-cyclobutyl group to the inhibition of HIV integrase would depend on its ability to interact favorably with the enzyme's active site.
Inhibition of Other Enzyme Targets (e.g., Protoporphyrinogen (B1215707) Oxidase)
Beyond therapeutic applications, pyrimidine-2,4-dione derivatives have found significant use in agriculture as herbicides.
Protoporphyrinogen Oxidase (PPO): This enzyme is the target for a major class of herbicides. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell death. Numerous commercial herbicides are based on a pyrimidine-2,4-dione (uracil) scaffold. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C5 position can significantly influence the herbicidal activity. Although direct data on the PPO inhibitory activity of this compound is not readily available in the reviewed literature, the known importance of lipophilic and sterically demanding groups at this position in other PPO-inhibiting herbicides suggests that the 5-cyclobutyl analog could possess such activity.
Interactions with Nucleic Acids and Components
The structural resemblance of this compound to natural nucleobases suggests the possibility of direct interactions with DNA and RNA.
DNA/RNA Intercalation or Groove Binding Studies
The incorporation of modified nucleobases into oligonucleotides can influence their structure and interactions with other molecules. Modifications at the C5 position of pyrimidines are known to affect the properties of nucleic acid duplexes.
Intercalation and Groove Binding: While classic DNA intercalators are typically large, planar aromatic molecules, and groove binders often possess specific shapes and charge distributions to fit within the major or minor grooves of DNA, there is no direct evidence from the reviewed literature to suggest that this compound itself acts as a potent intercalator or groove binder. The non-planar and flexible nature of the cyclobutyl group makes intercalation unlikely. However, when incorporated into a DNA or RNA strand, the 5-cyclobutyl group would reside in the major groove of a standard double helix. This bulky substituent could potentially influence the local helical structure and affect the binding of proteins or other molecules that recognize that specific DNA or RNA sequence. Further biophysical studies would be necessary to fully elucidate the nature and consequences of such interactions.
Nucleoside and Nucleotide Analogues Based on the Scaffold
The pyrimidine-2,4(1H,3H)-dione structure, the core of this compound, serves as a fundamental scaffold for the development of various nucleoside and nucleotide analogues. These analogues are synthetic compounds that mimic natural nucleosides and nucleotides. nih.gov Their therapeutic action often stems from their ability to interfere with the synthesis of nucleic acids, DNA and RNA. nih.govbroadpharm.com By substituting into the nascent DNA or RNA chain, they can cause premature termination of the chain's elongation, a mechanism crucial for their antiviral and anticancer effects. nih.gov
A key feature of these analogues is their selective uptake and activation by viral or cancer cells, which minimizes their effect on healthy human cells. nih.gov For instance, the compound 5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemotherapeutic agent that gets converted within the body into 5-fluorouracil (B62378). broadpharm.com This active metabolite then proceeds to inhibit both DNA and RNA synthesis, thereby impeding the growth of cancer cells. broadpharm.com The design of such analogues, based on the pyrimidine-2,4(1H,3H)-dione scaffold, is a significant strategy in developing targeted therapies for a range of diseases, including viral infections and cancer. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For analogues of this compound, SAR studies investigate how modifying the chemical structure of the molecule affects its biological activity. humanjournals.com By systematically altering different parts of the pyrimidine-2,4-dione scaffold, researchers can identify the key structural features required for potent and selective interaction with a biological target. nih.gov These studies are essential for designing derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. humanjournals.com
The nature and position of substituents on the pyrimidine-2,4-dione ring significantly influence the binding affinity and selectivity of its analogues for their molecular targets. Research on derivatives of this scaffold as P2X7 receptor antagonists has provided detailed insights into these relationships. nih.gov The P2X7 receptor is implicated in inflammatory processes, making its antagonists potential anti-inflammatory drugs. nih.govcornell.edu
In one study, various modifications were made to a lead compound featuring the pyrimidine-2,4-dione core. nih.gov It was found that replacing a phenyl group with polycycloalkyl acyl or di-halogenated benzoyl substituents at the 4-position of a piperazine (B1678402) moiety dramatically improved the antagonistic activity against the P2X7 receptor. nih.govcornell.edu Specifically, adamantyl carbonyl derivatives and a trifluoromethyl-chloro benzoyl derivative demonstrated potent effects, with IC50 values in the low nanomolar range (10-30 nM). nih.govcornell.edu These findings highlight that bulky and lipophilic groups are favorable for high-affinity binding to the P2X7 receptor.
Table 1: P2X7 Antagonistic Activity of Pyrimidine-2,4-dione Analogues
| Compound | Substituent Group | IC50 (nM) for EtBr uptake assay | IC50 (nM) for IL-1β release |
|---|---|---|---|
| 18m | Trifluoromethyl-chloro benzoyl | 10 - 30 | 10 - 20 |
| 19g | Adamantyl carbonyl | 10 - 30 | 10 - 20 |
| 19h | Adamantyl carbonyl derivative | 10 - 30 | Not Reported |
| 19i | Adamantyl carbonyl derivative | 10 - 30 | Not Reported |
| 19k | Adamantyl carbonyl derivative | 10 - 30 | Not Reported |
Data sourced from studies on HEK293 cells expressing the human P2X7 receptor and THP-1 cells. nih.govcornell.edu
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model serves as a template for the design and discovery of new, potent ligands. nih.gov For the pyrimidine-2,4-dione scaffold and its analogues, pharmacophore modeling helps in understanding the key interactions with their target proteins and guides the rational design of more effective therapeutic agents. nih.govmdpi.com
A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For example, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues acting as selective PDE4B inhibitors. nih.gov Such models are generated based on a set of known active compounds and can be used to screen large databases of virtual compounds to identify new potential inhibitors. nih.govmdpi.com The ultimate goal is to design ligands that fit the pharmacophore geometry with high affinity and selectivity, leading to improved biological activity. researchgate.net
Molecular Pathways of Biological Activity (excluding clinical outcomes)
Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold have been shown to modulate several molecular pathways, leading to a range of biological effects.
P2X7 Receptor Antagonism and Inflammation: As previously mentioned, certain pyrimidine-2,4-dione derivatives act as potent antagonists of the P2X7 receptor. nih.gov This receptor is an ATP-gated ion channel that plays a crucial role in inflammation. By blocking the P2X7 receptor, these compounds can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), from immune cells. nih.govcornell.edu This mechanism of action makes them promising candidates for the development of novel anti-inflammatory therapies. cornell.edu
Induction of Apoptosis in Cancer Cells: Another significant pathway affected by pyrimidine-2,4-dione analogues is the induction of apoptosis, or programmed cell death, in cancer cells. rsc.org For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antitumor activity. rsc.org One particular compound, XS23, was shown to inhibit tumor cell migration and proliferation. Its mechanism involves a dose- and time-dependent increase in the intracellular levels of reactive oxygen species (ROS). rsc.org This elevation in ROS leads to the activation of caspase-9, a key enzyme in the apoptotic cascade, ultimately causing the cancer cells to undergo apoptosis. rsc.org
Inhibition of Ecto-5'-nucleotidase (CD73) in the Tumor Microenvironment: More recent research has identified derivatives of pyrimidine-2,4(1H,3H)-dione as inhibitors of Ecto-5'-nucleotidase (CD73). nih.gov CD73 is an enzyme often overexpressed on the surface of cancer cells that contributes to an immunosuppressive tumor microenvironment. By inhibiting CD73, these compounds can enhance the infiltration of immune cells into the tumor, thereby boosting the body's natural antitumor immune response. nih.gov This pathway represents a promising strategy in cancer immunotherapy. nih.gov
Advanced Analytical Methodologies for 5 Cyclobutylpyrimidine 2,4 1h,3h Dione in Research Matrices
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic methods are fundamental in the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of pyrimidine (B1678525) derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like pyrimidine derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For compounds structurally similar to 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, such as uracil (B121893) and its derivatives, various HPLC methods have been developed. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. Uracil itself is often used as a void marker in reversed-phase chromatography due to its high polarity. sielc.com However, for substituted uracils, retention can be achieved and modulated by adjusting the mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for polar compounds like uracil and its derivatives. sielc.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that are not well-retained in reversed-phase systems.
A study on the HPLC analysis of dihydrouracil (B119008) and uracil in plasma utilized a Hypercarb column with a diode array detector, demonstrating excellent separation and peak purity. nih.gov The limits of quantification were found to be 1.25 ng/mL for uracil and 0.625 ng/mL for dihydrouracil, showcasing the high sensitivity of the method. nih.gov Such a method could likely be adapted for this compound.
Table 1: Exemplary HPLC Methods for Uracil and its Derivatives
| Compound(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Uracil, Uridine | Primesep N (HILIC) | Acetonitrile/Water (90/10) | UV at 250 nm | sielc.com |
| Uracil, Thymine (B56734), Hypoxanthine, Guanine | Newcrom AH | Not specified | Not specified | sielc.com |
| Dihydrouracil, Uracil | Hypercarb | Not specified in abstract | Diode Array Detector | nih.gov |
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. For many pyrimidine derivatives, derivatization is often necessary to increase their volatility and thermal stability. This typically involves converting polar functional groups into less polar ones. While no specific GC methods for this compound are documented, methods for other pyrimidines can provide a framework.
Spectrophotometric Methods for Detection and Quantification
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyrimidine ring system exhibits characteristic UV absorbance, making this a suitable technique for the analysis of this compound.
The absorption spectra of uracil and its 5-substituted derivatives have been studied in detail. nih.govmdpi.com These studies show that the position and intensity of the absorption bands are influenced by the nature of the substituent at the 5-position. For instance, a study on 5-aminouracil (B160950) and 6-aminouracil (B15529) demonstrated significant shifts in their absorption spectra compared to uracil. nih.gov It is expected that the cyclobutyl group at the 5-position of the pyrimidine ring in this compound will also influence its UV absorption spectrum.
A quantitative spectroscopic method using multivariate data models based on ultraviolet spectroscopy has been proposed for the simultaneous analysis of binary mixtures of uracil and 5-fluorouracil (B62378). semnan.ac.ir This approach utilizes the absorption spectra in the 220–314 nm range and employs partial least squares (PLS) for calibration. semnan.ac.ir This demonstrates the potential for developing robust spectrophotometric methods for the quantification of this compound, even in the presence of other UV-absorbing compounds.
Table 2: UV Absorption Data for Uracil and a Substituted Derivative
| Compound | Wavelength Range for Analysis (nm) | Key Findings | Reference |
|---|---|---|---|
| Uracil and 5-Fluorouracil | 220–314 | Simultaneous determination possible with multivariate calibration. | semnan.ac.ir |
| 5-Aminouracil | Not specified | Lowest energy band is red-shifted and less intense than uracil. | nih.gov |
Electrochemical Methods for Detection
Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them attractive for the detection of various analytes. The electrochemical behavior of purine (B94841) and pyrimidine nucleobases has been extensively studied. electrochemsci.org Pyrimidine derivatives can be electrochemically oxidized or reduced at the surface of a polarized electrode.
The direct electrochemical detection of purine- and pyrimidine-based nucleotides has been achieved using sinusoidal voltammetry at a copper electrode, with submicromolar detection limits. nih.gov While the sensitivity for purines was higher, pyrimidine-based nucleotides were also detected with high sensitivity. nih.gov This suggests that electrochemical techniques could be developed for the sensitive detection of this compound.
Furthermore, modified electrodes have been employed to enhance the electrochemical detection of pyrimidine derivatives. For example, a glassy carbon electrode modified with a covalent organic framework and gold nanoparticles has been used for the direct detection of uracil. researchgate.net This method achieved a detection limit of 1.92 μM and was successfully applied to the detection of uracil in human serum samples. researchgate.net Another example is the use of CuFe2O4 nanoparticles to modify a screen-printed graphite (B72142) electrode for the detection of the anticancer drug 5-fluorouracil, a uracil derivative. nih.gov This sensor exhibited a wide linear dynamic range and a low detection limit of 0.03 μM. nih.gov These examples highlight the potential of using modified electrodes to develop sensitive and selective electrochemical sensors for this compound.
Microfluidic and Miniaturized Analytical Platforms
Microfluidic systems, also known as lab-on-a-chip devices, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability. elveflow.comunizg.hr These systems integrate various analytical steps, such as sample preparation, separation, and detection, onto a single microchip. nih.gov
While specific microfluidic devices for the analysis of this compound have not been reported, the technology has been widely applied to the analysis of nucleic acids and their constituent bases. elveflow.comnih.gov Microchip-based capillary electrophoresis is a common technique used in these devices for the separation of DNA fragments and nucleobases. elveflow.com
The development of miniaturized analytical systems often involves the integration of various detection methods, such as laser-induced fluorescence and electrochemical detection, onto the microchip. buse.ac.zw Given the successful application of these detection techniques to pyrimidine derivatives, their integration into microfluidic platforms for the analysis of this compound is a promising area for future research. The convergence of microfluidics with advanced detection methods could lead to the development of portable and automated systems for the rapid and sensitive analysis of this compound in diverse research settings.
Future Perspectives and Emerging Research Avenues for 5 Cyclobutylpyrimidine 2,4 1h,3h Dione Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally friendly methods for synthesizing 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione and related pyrimidine-diones is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. Future efforts will likely focus on the development of catalytic methods, such as C-H activation and cross-coupling reactions, to streamline the synthesis and reduce waste. The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction speed, scalability, and safety. Furthermore, the use of renewable starting materials and greener solvents will be crucial in enhancing the sustainability of the synthetic processes.
Exploration of New Chemical Transformations and Derivatization Strategies
The chemical versatility of the this compound scaffold presents numerous opportunities for the creation of diverse molecular libraries. Future research will delve into novel chemical transformations to modify the pyrimidine (B1678525) core and its cyclobutyl substituent. This includes the development of regioselective functionalization techniques to introduce a wide range of substituents at specific positions on the pyrimidine ring. Derivatization strategies will aim to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its potential as a therapeutic agent or functional material. The synthesis of hybrid molecules, incorporating the 5-cyclobutylpyrimidine-dione moiety with other pharmacophores, is a promising approach to enhance biological activity and target selectivity. nih.gov
Discovery of Undiscovered Molecular Targets and Biological Mechanisms
While pyrimidine derivatives have a well-established role in various biological processes, the specific molecular targets and mechanisms of action for this compound are not fully elucidated. Future research will employ advanced techniques such as chemical proteomics, genetic screening, and computational modeling to identify its direct binding partners and downstream signaling pathways. A deeper understanding of its structure-activity relationships will be crucial for the rational design of more potent and selective analogs. researchgate.net Investigating its effects on various cellular processes, including cell cycle regulation, apoptosis, and signal transduction, will uncover new therapeutic applications.
Application in Materials Science (e.g., as building blocks for polymers or functional materials)
The unique structural features of this compound, including its hydrogen bonding capabilities and rigid core, make it an attractive building block for the development of novel polymers and functional materials. Future research could explore its incorporation into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. The ability of the pyrimidine-dione moiety to participate in self-assembly processes could be harnessed to construct supramolecular structures with applications in areas such as drug delivery, sensing, and catalysis. Furthermore, its potential as a ligand for metal coordination complexes could lead to the development of new functional materials with interesting magnetic or electronic properties.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Addressing Research Gaps and Challenges in Pyrimidine-Dione Chemistry
Despite the significant potential of pyrimidine-diones, several research gaps and challenges need to be addressed. A key challenge lies in achieving regioselective synthesis and functionalization of the pyrimidine ring. Overcoming the often-low solubility of these compounds in aqueous media is another critical hurdle for their biological application. Furthermore, a more comprehensive understanding of their metabolic pathways and potential for drug-drug interactions is necessary. Future research should focus on developing robust synthetic methodologies, exploring novel formulation strategies to enhance bioavailability, and conducting in-depth pharmacological studies to fully characterize their therapeutic potential and safety profiles. Continued research is essential to optimize the effectiveness and reduce potential side effects of pyrimidine derivatives. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves cyclization of precursors under controlled conditions. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity. Key parameters include:
- Catalysts : Use of potassium carbonate in DMF for alkylation reactions .
- Temperature : Reactions often proceed at 50–80°C to balance yield and side-product formation .
- Purification : Column chromatography (C18 columns) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 65–75 | 80°C, 12 h, K₂CO₃ in DMF | ≥95% |
| Microwave-assisted | 85–90 | 100°C, 30 min, same catalyst | ≥98% |
| Solvent-free | 70–78 | Ball milling, 4 h | ≥93% |
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and cyclobutyl substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
- Chromatography : HPLC with C18 columns (25-min cycles) assesses purity, while TLC monitors reaction progress .
- Spectroscopy : IR identifies carbonyl stretches (1680–1700 cm⁻¹), and UV-vis detects π→π* transitions (λmax ~260 nm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Documentation : Maintain SDS sheets and train personnel on P201/P202 protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Comparative Bioassays : Test all derivatives under identical conditions (e.g., MIC for antimicrobial activity) .
- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm substituent effects on activity .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell lines (e.g., HeLa vs. HEK293) or solvent effects .
Q. Table 2: Biological Activity Variability in Analog Studies
| Derivative | Reported IC₅₀ (μM) | Assay System | Key Structural Difference |
|---|---|---|---|
| 5-Cyclobutyl (target) | 0.5–2.0 | HeLa cells | Cyclobutyl substituent |
| 5-Phenyl analog | 5.0–10.0 | HEK293 | Aromatic ring substitution |
| 5-Ethyl analog | 15.0–20.0 | In vitro kinase | Alkyl chain length |
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs for CNS drug development?
Methodological Answer:
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine-dione core) using software like Schrödinger .
- In Silico Screening : Dock analogs into CNS targets (e.g., dopamine receptors) to predict binding affinities .
- In Vivo Validation : Test BBB permeability in rodent models via LC-MS quantification of brain-plasma ratios .
Q. How can computational chemistry tools be integrated with experimental data to predict the pharmacological profile of novel derivatives?
Methodological Answer:
- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with bioavailability .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., HIV integrase inhibition over 100 ns trajectories) .
- ADMET Prediction : Use SwissADME to forecast toxicity, leveraging datasets from thieno-pyrimidine analogs .
Q. Data Contradiction Analysis Framework
Hypothesis Testing : Replicate conflicting studies with standardized protocols.
Structural Confirmation : Re-analyze disputed compounds via NMR/MS.
Statistical Validation : Apply ANOVA to assess significance of reported differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
